molecular formula C12H12N2O2S B2979190 (2-m-Tolylamino-thiazol-4-yl)-acetic acid CAS No. 335398-76-0

(2-m-Tolylamino-thiazol-4-yl)-acetic acid

Cat. No.: B2979190
CAS No.: 335398-76-0
M. Wt: 248.3
InChI Key: HHUZFLGLWQOCPN-UHFFFAOYSA-N
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Description

(2-m-Tolylamino-thiazol-4-yl)-acetic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tolylamino group attached to the thiazole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-m-Tolylamino-thiazol-4-yl)-acetic acid typically involves the reaction of 2-aminothiazole with m-tolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the required purity standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

(2-m-Tolylamino-thiazol-4-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tolylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-m-Tolylamino-thiazol-4-yl)-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological effects. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new medications for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for manufacturing processes in the chemical and pharmaceutical industries.

Mechanism of Action

The mechanism of action of (2-m-Tolylamino-thiazol-4-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Alternatively, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-m-Tolylamino-thiazol-4-yl)-acetic acid stands out due to its specific structural features and reactivity. The presence of the acetic acid moiety provides unique chemical properties, such as increased solubility in water and the ability to form hydrogen bonds. These characteristics make it particularly useful in various scientific and industrial applications.

Properties

IUPAC Name

2-[2-(3-methylanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-3-2-4-9(5-8)13-12-14-10(7-17-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUZFLGLWQOCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331249
Record name 2-[2-(3-methylanilino)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809624
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

335398-76-0
Record name 2-[2-(3-methylanilino)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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